
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride is an organic compound with the molecular formula C9H17ClN2. It is a crystalline powder that is soluble in water and other polar solvents. This compound is known for its stability and is commonly used as a ligand in various catalytic processes.
Preparation Methods
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be synthesized through the reaction of 1,3-di(propan-2-yl)imidazole with hydrochloric acid. The reaction typically occurs under mild conditions, and the product is isolated as a crystalline solid. Industrial production methods often involve the use of large-scale reactors and purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding imidazolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in the formation of N-heterocyclic carbene (NHC) complexes. .
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs
Industry: In industrial applications, it is used as a catalyst in the production of fine chemicals and polymers
Mechanism of Action
The mechanism of action of 1,3-Di(propan-2-yl)imidazolidin-1-ium chloride primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in catalytic cycles. These complexes facilitate various chemical transformations by stabilizing reactive intermediates and lowering activation energies .
Comparison with Similar Compounds
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is also used as a ligand in catalytic processes but has bulkier substituents, which can influence its steric and electronic properties
1,3-Diisopropylimidazolium chloride: Similar in structure but with different substituents, affecting its reactivity and applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another related compound with distinct steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazolium-based ligands in chemistry.
Properties
CAS No. |
871126-32-8 |
|---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h8-9H,5-7H2,1-4H3;1H |
InChI Key |
FTPKFIRFYNSYPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+]1CCN(C1)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


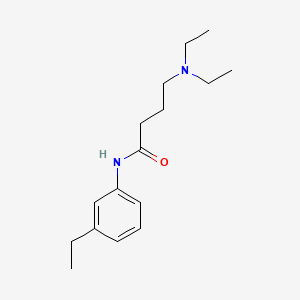
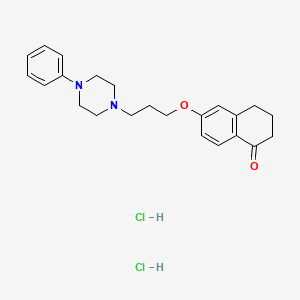
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)
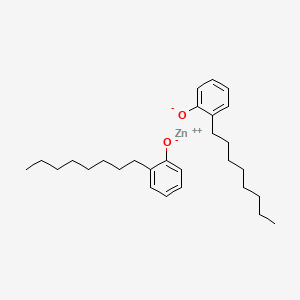
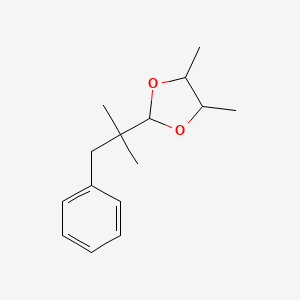
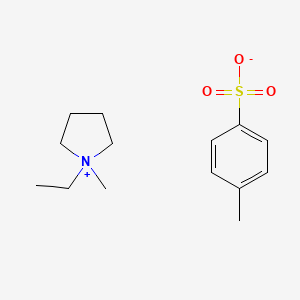
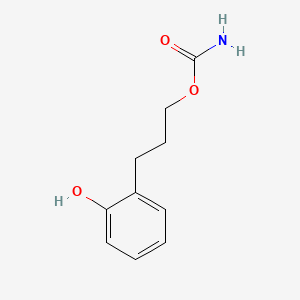

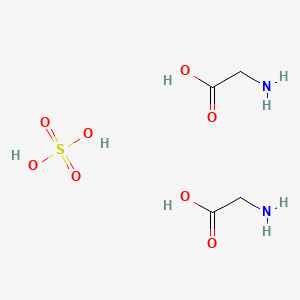

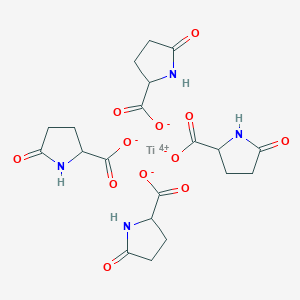
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
